N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide
Description
N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide is a complex organic compound with a unique structure featuring both a triazole ring and a methoxyoxolane moiety
Properties
IUPAC Name |
N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-3-11(16)12-4-8-5-15(14-13-8)9-6-18-7-10(9)17-2/h3,5,9-10H,1,4,6-7H2,2H3,(H,12,16)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMCECHAVQVIB-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide typically begins with the formation of the triazole ring through a Huisgen cycloaddition, also known as the "click" reaction, between an azide and an alkyne. The methoxyoxolane group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole and methoxyoxolane moieties with prop-2-enamide under mild reaction conditions, often in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For large-scale production, optimized methods often involve continuous flow reactors which allow for better control over reaction conditions, leading to higher yields and purity. Industrial synthesis also leverages high-throughput screening to quickly identify the most efficient reaction pathways and conditions.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The biological activity of N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide is primarily attributed to its ability to interact with molecular targets through hydrogen bonding, π-π stacking, and van der Waals interactions. The triazole ring can engage in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The methoxyoxolane group may enhance the compound's solubility and stability in biological systems, allowing for more effective delivery and interaction with its targets.
Comparison with Similar Compounds
When compared with other triazole-containing compounds, N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide stands out due to its methoxyoxolane moiety, which provides additional functionalization opportunities and improved physicochemical properties. Similar compounds include:
1H-1,2,3-Triazole-based derivatives like 1,2,3-triazole-4-carboxamide.
Oxolane derivatives such as tetrahydrofuran-based compounds.
Each of these compounds has distinct properties and applications, but the unique combination of the triazole and methoxyoxolane groups in this compound makes it a versatile and valuable compound in scientific research and industry.
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